2,3,4,9-Tetrahydro-1H-fluorene

説明

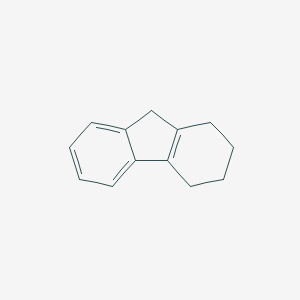

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,4,9-tetrahydro-1H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7H,2,4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJLGICGNMAUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343246 | |

| Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17057-95-3 | |

| Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4,9 Tetrahydro 1h Fluorene and Its Core Structures

Catalytic Hydrogenation as a Primary Synthetic Route to 2,3,4,9-Tetrahydro-1H-fluorene

Catalytic hydrogenation is a fundamental and widely used method for the synthesis of this compound. tcichemicals.com This approach involves the addition of hydrogen across the double bonds of the fluorene (B118485) molecule in the presence of a metal catalyst. The process requires careful control of reaction conditions to achieve partial saturation of the aromatic system, avoiding over-reduction to perhydrofluorene (B166505) derivatives.

The hydrogenation of fluorene (9H-fluorene) and its derivatives can yield a variety of partially hydrogenated products, including the target this compound. The reaction is typically carried out under hydrogen pressure in a suitable solvent. oup.com For instance, the catalytic hydrogenation of 9H-fluorene over a Raney nickel catalyst in ethanol (B145695) at 323 K and 608 kPa of hydrogen pressure has been studied. oup.com However, under these specific conditions, the reaction proceeds to give cis-2,3,4,4a,9,9a-hexahydro-1H-fluorene as the exclusive product, indicating that stopping the hydrogenation at the tetrahydro stage requires careful selection of catalyst and conditions. oup.com

The reduction of fluorene derivatives, such as 2-nitrofluorene, also utilizes catalytic hydrogenation to reduce the nitro group, demonstrating the method's applicability to functionalized fluorene systems. researchgate.net Similarly, the hydrogenation of 9H-fluoren-9-one (fluorenone) is a related transformation where catalyst choice is critical to control the extent of reduction.

The outcome of the hydrogenation of fluorene is highly dependent on the catalytic system employed. Key factors for optimization include the choice of metal catalyst, the support, solvent polarity, and reaction temperature and pressure.

Catalyst Selection : Heterogeneous catalysts are commonly used, with palladium on carbon (Pd/C) and Raney Nickel being prominent examples. tcichemicals.com Pd/C is often noted for offering higher selectivity for partial hydrogenation, which is crucial for obtaining the tetrahydro- derivative rather than the fully saturated decahydro- or hexahydro- products. Other catalysts, including platinum- and ruthenium-based systems, are also employed in hydrogenation reactions. tcichemicals.com

Reaction Conditions : Temperature is a critical parameter; elevated temperatures (e.g., >80°C) can increase the rate of reaction but also raise the risk of over-reduction. Solvent choice also plays a role, with protic solvents like ethanol being common. oup.com The optimization process involves balancing these parameters to maximize the yield of the desired this compound.

Table 1: Catalytic Hydrogenation of Fluorene and Related Compounds

| Substrate | Catalyst | Conditions | Primary Product(s) | Source |

| 9H-Fluorene | Raney Nickel (W-7) | Ethanol, 323 K, 608 kPa H₂ | cis-2,3,4,4a,9,9a-Hexahydro-1H-fluorene | oup.com |

| 9H-Fluoren-9-one | Pd/C or Raney Ni | Controlled pressure | 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one | |

| 2-Nitrofluorenes | Not specified | Catalytic Hydrogenation | 2-Aminofluorenes | researchgate.net |

Regioselectivity in the hydrogenation of fluorene involves selectively reducing one of the benzene (B151609) rings while leaving the other aromatic. Achieving this requires a catalyst that favors the partial reduction of the polycyclic aromatic system. The five-membered ring in fluorene can also influence the reaction's course. oup.com

Stereoselectivity is also a key aspect of these reactions. The hydrogenation of 9H-fluorene over Raney nickel, for example, exclusively yields the cis-fused hexahydrofluorene derivative. oup.com This indicates that the hydrogen atoms add to the ring system from the same face of the molecule, a common outcome for heterogeneous catalysis where the substrate adsorbs onto the catalyst surface. Similarly, certain rhodium catalysts are known to produce cis-configured saturated hydrocarbons from aromatic precursors. tcichemicals.com This inherent stereocontrol is a significant feature of the catalytic hydrogenation of the fluorene core.

Advanced Cyclization Reactions in the Synthesis of this compound Motifs

Beyond the reduction of the pre-formed fluorene skeleton, advanced synthetic methods have been developed to construct the tetrahydrofluorene core through cyclization reactions. These methods often offer high levels of control and efficiency.

A notable advanced method is a palladium-catalyzed domino reaction that constructs 2,3,9,9a-tetrahydro-1H-fluorene derivatives. researchgate.net This cascade process involves a domino Heck/intramolecular C-H arylation sequence, affording the target molecules in moderate to excellent yields. researchgate.net The strategy demonstrates high chemoselectivity and good tolerance for various functional groups. researchgate.net A domino reaction, or cascade reaction, involves a series of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, leading to the efficient construction of complex molecules in a single operation. ua.es

The key to the success of this domino reaction is the involvement of a transient σ-alkylpalladium(II) complex. researchgate.net This species acts as the crucial intermediate that facilitates a C(sp²)–H bond activation step via a six-membered metallacycle. researchgate.netresearchgate.net The process begins with the generation of an alkenyl-Pd(II) intermediate. researchgate.net This intermediate then undergoes a cyclization that forms a new carbon-carbon bond and the key σ-alkylpalladium(II) complex. This transient species is then positioned to activate a nearby C(sp²)-H bond on an adjacent aromatic ring, completing the final ring closure of the fluorene system. researchgate.net Control experiments have indicated that β-hydride elimination from the σ-alkylpalladium(II) intermediate is a competing and faster process than the desired C-H activation step, highlighting the precise tuning required for the reaction to succeed. researchgate.net

Palladium-Catalyzed Domino Processes for 2,3,9,9a-Tetrahydro-1H-fluorene Derivatives

Cascade Heck/Intramolecular C-H Arylation Reactions

Cascade reactions that combine a Heck reaction with an intramolecular C-H arylation provide a powerful strategy for the synthesis of complex polycyclic structures. bris.ac.ukchim.itua.es This approach allows for the formation of multiple carbon-carbon bonds in a single operation, leading to increased efficiency. The intramolecular Mizoroki-Heck reaction, in particular, is a robust method for constructing carbocycles and heterocycles. chim.itwikipedia.org The versatility of the alkyl palladium(II) intermediate formed during the cascade can be exploited in more complex sequences. chim.it For instance, a palladacycle formed after C-H activation can undergo further reactions. chim.it The development of enantioselective variants, often employing chiral phosphine (B1218219) ligands, has expanded the utility of this methodology in the synthesis of non-racemic products. wikipedia.org

Diels-Alder Reactions for Tetrahydrofluorene Formation

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis and has been effectively applied to the formation of the tetrahydrofluorene skeleton. wikipedia.orgiitk.ac.in This method is valued for its predictability in controlling regio- and stereochemistry. wikipedia.org

Functionalized tetrahydrofluorenes can be synthesized through a normal electron-demand Diels-Alder cycloaddition between 2-vinylindenes and various dienophiles. researchgate.netuni.lu Electron-rich 2-vinylindenes, for example, can be prepared via a platinum-catalyzed cycloisomerization of the corresponding 2-indenylpivalates. researchgate.netuni.lu The regioselectivity of these cycloadditions has been rationalized using DFT calculations. researchgate.netuni.lu While highly activated dienophiles react readily, less activated ones may require elevated temperatures, such as microwave heating, to achieve good yields, albeit sometimes with lower diastereoselectivity. escholarship.org The reactivity of vinylindenes in these reactions provides a direct route to the tetrahydrofluorene core. acs.org

| Diene | Dienophile | Conditions | Product | Yield | Diastereomeric Ratio (d.r.) |

| 2-Vinylindene | N-phenylmaleimide | Toluene, 80 °C, 1 h | Tetrahydrofluorene adduct | 95% | >19:1 |

| 2-Vinylindene | Dimethyl acetylenedicarboxylate | Toluene, 110 °C, 12 h | Tetrahydrofluorene adduct | 91% | N/A |

| 2-Vinylindene | Methyl acrylate | Microwave, 180 °C, 2 h | Tetrahydrofluorene 3.27c | 77% | 1.9:1 |

| 2-Vinylindene | Acrylonitrile | Microwave, 180 °C, 2 h | Tetrahydrofluorene 3.27d | 62% | 1.3:1 |

| 2-Vinylindene | Chloroacrylonitrile | Microwave, 180 °C, 2 h | Tetrahydrofluorene 3.27e | 89% | 1.0:1 |

This table presents data on the Diels-Alder reactivity of 2-vinylindenes with various dienophiles, leading to the synthesis of functionalized tetrahydrofluorenes. researchgate.netescholarship.org

An alternative approach to the tetrahydrofluorene skeleton involves an intramolecular titanium-promoted deoxygenative cyclization. kochi-u.ac.jpresearchmap.jpdntb.gov.ua This reductive coupling method can be used to form the central five-membered ring of the fluorene system. The mechanism of titanium-promoted deoxygenative coupling of alcohols has been studied, providing insight into the reaction pathway. acs.org

Retro-Buchner Reaction in Gold(I) Carbene Chemistry leading to Tetrahydro-1H-fluorene

The retro-Buchner reaction, catalyzed by gold(I) complexes, has emerged as a valuable method for generating gold(I) carbenes from 7-substituted cycloheptatrienes. nih.govnih.govresearchgate.netscispace.com These reactive intermediates can then undergo a variety of transformations, including the intramolecular formation of fluorene systems. nih.govacs.org

Gold(I) carbenes generated via the retro-Buchner reaction are highly electrophilic and can be trapped intramolecularly by alkenes. nih.govacs.org This process typically involves an electrophilic attack of the gold(I) carbene on the alkene, leading to the formation of a carbocationic intermediate. scispace.com Subsequent rearrangement, such as a 1,2-hydride shift, can then lead to the formation of the indene (B144670) or fluorene ring system. scispace.com This methodology provides a direct route to annulated products. nih.govacs.org For example, the annulation of an o-cyclohexenyl derivative under standard gold(I)-catalyzed retro-Buchner conditions exclusively yields 2,3,4,4a-tetrahydro-1H-fluorene. nih.govacs.org

The generation of gold(I) metalloenolcarbene intermediates is a key step in certain gold-catalyzed reactions. researchgate.net Evidence for the involvement of such intermediates has been found in various transformations. researchgate.net The fate of aryl gold(I) carbenes generated from the retro-Buchner reaction of ortho-substituted 7-aryl-1,3,5-cycloheptatrienes is dependent on the nature of the substituent. nih.govacs.org These highly electrophilic intermediates can react intramolecularly with alkenes and arenes to form indenes and fluorenes. nih.govacs.org DFT calculations suggest that the gold-catalyzed retro-Buchner process occurs in a stepwise manner. nih.govacs.org The reactivity of these intermediates is more akin to that of metal carbenes of other transition metals or even free carbenes, rather than benzylic carbocations. nih.gov

| Catalyst | Substrate | Product | Yield (%) |

| [(tBuXPhos)Au(MeCN)]SbF6 | o-cyclohexenyl derivative 7m | 2,3,4,4a-tetrahydro-1H-fluorene (8m) | 74 |

| IPr-gold(I) catalyst E | Indene precursor | Indene 8j | - |

This table summarizes the gold(I)-catalyzed synthesis of indene and tetrahydrofluorene derivatives via the retro-Buchner reaction. acs.org

Friedel-Crafts Type Cyclizations and Subsequent Transformations

The construction of the fluorene framework, including the this compound skeleton, frequently employs Friedel-Crafts type cyclizations as a key step. These reactions are fundamental in organic chemistry for forming carbon-carbon bonds to an aromatic ring. A common approach involves the intramolecular Friedel-Crafts acylation of suitable precursors to form fluorenones, which can then be reduced to the corresponding fluorenes. mdpi.com

More advanced strategies utilize cascade reactions. For instance, a concise, one-step synthesis of substituted fluorenes has been developed using a Titanium(IV) chloride (TiCl₄)-promoted cascade that incorporates an intramolecular Friedel-Crafts (IFC) reaction. thieme-connect.comthieme-connect.com This method proceeds through allenylation and electrocyclization before the final IFC cyclization. thieme-connect.comthieme-connect.com Another efficient method for constructing the 4a-methyltetrahydrofluorene skeleton is achieved via a Lewis acid-induced intramolecular Friedel-Crafts cyclization of 1,3-bis-exocyclic dienes. nih.gov This strategy provides a straightforward pathway to complex polycyclic structures. nih.gov

The choice of Lewis acid is critical and can include traditional reagents like aluminum chloride (AlCl₃) or more specialized catalysts such as bismuth(III) bromide (BiBr₃) for promoting cyclizations of specific substrates like 2-en-4-yn-1-yl acetates. mdpi.com Subsequent transformations of the initially formed cyclized products, such as the reduction of a ketone group or dehydration, are often necessary to arrive at the final desired tetrahydrofluorene derivative. mdpi.comscispace.com

Metal-Catalyzed Rearrangements for Benzo[b]fluorene Cores

The synthesis of the benzo[b]fluorene core, a tetracyclic analogue of fluorene, can be accomplished through metal-catalyzed rearrangements. A notable example involves the preparation of 10-methoxy-11H-benzo[b]fluoren-11-one in five steps, where the crucial step is a metal-catalyzed rearrangement of 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione. researchgate.net The success of this rearrangement is highly dependent on the choice and proper activation of the metal catalyst. researchgate.net Specifically, a zinc-mediated rearrangement of the dibromo derivative of the spirobiindanone successfully yielded the corresponding 10-hydroxy-11H-benzo[b]fluoren-11-one derivative. researchgate.net Other synthetic routes to benzo[b]fluorenes exist, such as photochemical conversions or thermal cyclizations, but this metal-catalyzed rearrangement represents a distinct strategy for assembling the core structure from a spirocyclic precursor. researchgate.netnih.govnih.gov

Microwave-Assisted Synthesis Approaches for this compound Analogs

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating and improving the synthesis of complex organic molecules, including analogs of this compound. mdpi.commdpi.comajchem-a.com This technology offers significant reductions in reaction times, better control over reaction conditions, and often leads to higher yields and product purity. ajchem-a.comchimia.ch Its application is particularly advantageous in polymer chemistry, where it has been used for the Suzuki polycondensation to create aniline-fluorene alternate copolymers and for the synthesis of poly(fluorene–oxadiazole) polymers. mdpi.commdpi.com In these cases, microwave heating provides a fast and simple methodology under mild reaction conditions, yielding high molecular weight polymers. mdpi.commdpi.com The technique is also widely applied to the synthesis of various fluorinated heterocycles and other analogs, demonstrating its versatility. benthamscience.comresearchgate.net

Acceleration of Reaction Kinetics via Microwave Irradiation

The dramatic acceleration of chemical reactions under microwave irradiation stems from its unique heating mechanism. chimia.chcem.com Unlike conventional heating which relies on slow conductive heat transfer from an external source, microwaves heat the reaction mixture internally and efficiently. chimia.chcem.com This is achieved through the direct coupling of microwave energy with polar molecules (dipolar polarization) or ions (ionic conduction) in the reaction medium. chimia.ch

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Heating | Reference |

| Reaction Time | Hours to Days | Minutes to Seconds | chimia.ch |

| Heating Mechanism | Conduction (from outside-in) | Direct "in-core" heating (volumetric) | chimia.ch |

| Temperature Gradient | Vessel is hotter than the reaction mixture | Reaction mixture is hotter than the vessel | chimia.chanton-paar.com |

| Kinetic Effect | Thermal energy transfer | Rapid energy transfer leading to non-equilibrium conditions | cem.com |

| Efficiency | Slow and inefficient | Rapid and highly efficient | chimia.chcem.com |

| Outcome | Longer reaction times, potential for side products | Drastically reduced reaction times, often higher yields and purity | mdpi.comajchem-a.com |

Application in Green Chemistry Syntheses of Tetrahydro-β-carboline Derivatives

Microwave-assisted synthesis is a key technology in the field of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajgreenchem.comlongdom.orglongdom.org The synthesis of tetrahydro-β-carboline derivatives, which are structurally analogous to parts of the fluorene system, serves as an excellent example of this application. longdom.orglongdom.org

By combining microwave heating with other green chemistry principles, such as the use of environmentally benign solvents like water or ionic liquids, chemists can develop rapid, efficient, and sustainable synthetic routes. longdom.orglongdom.orgechemcom.com For instance, the Pictet-Spengler reaction to form tetrahydro-β-carbolines has been successfully performed under microwave irradiation. longdom.orglongdom.org This approach not only accelerates the reaction but also aligns with green chemistry goals by reducing energy consumption and often allowing for the use of non-toxic reagents and solvents. ajgreenchem.comlongdom.orglongdom.org The development of such methods is crucial for creating more eco-friendly pathways for producing pharmacologically relevant molecules. nih.gov

One-Pot Synthetic Strategies and Step Economy

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, represent a highly efficient approach to chemical synthesis, maximizing step and atom economy. Several such strategies have been developed for the construction of tetrahydrofluorene cores and related structures.

A notable example is the one-step synthesis of substituted fluorenes from 1,3-diene-substituted propargylic alcohols. thieme-connect.comthieme-connect.com This transformation proceeds via a sophisticated cascade of allenylation, electrocyclization, and an intramolecular Friedel–Crafts reaction, all promoted by a single reagent in one pot. thieme-connect.comthieme-connect.com Similarly, the enantioselective total synthesis of (−)-taiwaniaquinone H, which features a tetrahydrofluorene core, utilizes a one-pot, two-step sequence to prepare a key aryl bromide intermediate. nih.gov For related heterocyclic systems, one-pot cyclocondensation of polymer-bound tryptophan with various aldehydes and ketones under microwave irradiation has been used to produce tetrahydro-β-carboline derivatives, demonstrating the synergy between one-pot strategies and other advanced synthetic techniques. thieme-connect.com These methods significantly reduce waste, save time, and simplify the synthesis of complex molecular architectures.

| Strategy | Core Structure | Key Features | Reference |

| Cascade Allenylation/Electrocyclization/IFC | Substituted Fluorenes | TiCl₄-promoted; builds the tricyclic core in a single step from propargylic alcohols. | thieme-connect.comthieme-connect.com |

| Iridium-catalyzed borylation / Bromination | Aryl Bromide for Tetrahydrofluorene Synthesis | Two-step, one-pot sequence to overcome regioselectivity issues in aromatic substitution. | nih.gov |

| One-pot cyclocondensation | Tetrahydro-β-carbolines | Microwave-assisted reaction on a soluble polymer support; simplifies purification. | thieme-connect.com |

| Electrochemical Synthesis | Tetrahydro-β-carbolines | Two-step, one-pot reaction in deep eutectic solvents, eliminating hazardous catalysts. | nih.gov |

Synthesis of Specific Substituted this compound Isomers

The synthesis of specifically substituted isomers of this compound is crucial for tuning the molecule's properties for various applications, such as liquid crystals and biologically active compounds. tandfonline.comtandfonline.com For example, a new class of nematic liquid crystals based on 2,7-disubstituted this compound derivatives has been synthesized and characterized. tandfonline.comtandfonline.com These syntheses demonstrate how introducing the partially saturated fluorene moiety can influence the mesomorphic properties of the final compounds. tandfonline.comtandfonline.com

In the realm of natural product synthesis, a key intermediate for the enantioselective total synthesis of (−)-taiwaniaquinone H is a highly substituted tetrahydrofluorene derivative. nih.gov Its synthesis was achieved in five steps starting from an enantioenriched ketone, involving steps like deformylation, dimethylation, and a final BiCl₃-promoted cascade cyclization to form the core. nih.gov Other approaches involve the construction of the fluorene ring system with pendant functional groups that can be elaborated further. For instance, ethyl 3-hydroxy-9H-fluorene-2-carboxylates have been synthesized via a pathway that includes the formation of an ethyl 3-oxo-1-phenyl-2,3,9,9a-tetrahydro-1H-fluorene-2-carboxylate intermediate. mdpi.com Additionally, polyfluorinated versions of this compound have been prepared through the cyclization of 1-(tetrafluorophenyl)perfluoro-1-phenylethanes under the action of antimony pentafluoride (SbF₅). researchgate.net

| Compound/Intermediate | Synthetic Goal | Key Reagents/Steps | Reference |

| 7-Substituted-2-pentyl-2,3,4,9-tetrahydro-1H-fluorenes | Liquid Crystals | Cross-coupling reactions to introduce substituents at the 2 and 7 positions. | tandfonline.com |

| Ethyl 3-oxo-1-phenyl-2,3,9,9a-tetrahydro-1H-fluorene-2-carboxylate | Precursor to 3-Hydroxy-9H-fluorene-2-carboxylates | Michael reaction followed by Robinson annulation. | mdpi.com |

| Tetrahydrofluorene intermediate for (−)-taiwaniaquinone H | Natural Product Synthesis | Acid-promoted hydrolysis, deformylation, dimethylation, BiCl₃-promoted cascade. | nih.gov |

| Polyfluorinated this compound | Fluorinated Materials | Cyclization of 1-(2,3,5,6-Tetrafluorophenyl)perfluoro-1-phenylethane with SbF₅. | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 2,3,4,9 Tetrahydro 1h Fluorene

Oxidation Reactions and Pathways of 2,3,4,9-Tetrahydro-1H-fluorene

The oxidation of this compound can proceed through several pathways, leading to a range of functionalized products. The specific outcome of the oxidation is highly dependent on the oxidizing agent and reaction conditions employed.

Selective oxidation of the tetrahydrofluorene core can introduce various functional groups. For instance, the use of milder oxidizing agents can lead to the formation of hydroxylated or carbonylated derivatives at specific positions of the saturated ring. The reactivity of the benzylic C-H bonds at the C9 position makes this a primary site for initial oxidation.

A significant oxidation pathway for this compound is its conversion to fluorenone. This transformation involves a combination of dehydrogenation of the saturated ring and subsequent oxidation of the resulting fluorene (B118485) intermediate. osti.gov Vanadium oxide-based catalysts, particularly when modified with iron oxide and promoted with cesium, have shown high selectivity for the gas-phase oxidation of fluorene to 9-fluorenone. osti.gov The process typically involves the initial dehydrogenation of the tetrahydrofluorene to fluorene, which is then oxidized at the C9 position to yield fluorenone.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent that can react with this compound through an electron-transfer mechanism. nsf.gov DDQ is known to act as a hydride abstractor, initiating the oxidation by removing a hydride ion (H⁻) from a C-H bond. nsf.gov In the case of tetrahydrofluorene, the benzylic C-H bonds are particularly susceptible to this type of cleavage.

The proposed mechanism involves the formation of a charge-transfer complex between the tetrahydrofluorene and DDQ. nsf.gov This is followed by the rate-determining step, which can be a single electron transfer (SET) to form a radical cation, or a direct hydride transfer. nsf.govacs.org Computational studies on similar benzylic C-H bond oxidations by DDQ suggest that the hydride transfer pathway is often more thermodynamically favorable. nsf.gov Following the initial hydride abstraction, the resulting carbocation intermediate can then undergo further reactions, such as deprotonation, to lead to the formation of an unsaturated or fully aromatized fluorene system. nsf.gov The reduced DDQ (DDQH⁻) is subsequently reoxidized in catalytic cycles. uni-regensburg.de

Reduction Reactions and their Scope

The reduction of this compound derivatives, particularly those containing a ketone functionality at the C9 position (2,3,4,9-tetrahydro-1H-fluoren-9-one), can be achieved using various reducing agents. The ketone can be reduced to the corresponding alcohol, 2,3,4,9-tetrahydro-1H-fluoren-9-ol, or further to the hydrocarbon, this compound. Common reducing agents for such transformations include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, often leading to the reduction of the aromatic ring as well, depending on the catalyst and reaction conditions. researchgate.net

Dehydrogenation Processes for Aromatic System Regeneration

The regeneration of the fully aromatic fluorene system from this compound is a key transformation. This dehydrogenation process is essentially the reverse of hydrogenation and is crucial for applications where the planar, conjugated fluorene core is desired, such as in the synthesis of liquid crystals and other advanced materials. tandfonline.com

Commonly, this aromatization is achieved through catalytic dehydrogenation using catalysts like palladium on carbon (Pd/C) at elevated temperatures. osti.gov Other dehydrogenating agents such as sulfur or selenium can also be used, though these often require harsh reaction conditions. future4200.com The choice of catalyst and conditions is critical to ensure complete dehydrogenation without causing unwanted side reactions or degradation of the molecule. researchgate.net The enthalpy of dehydrogenation is a key thermodynamic parameter that influences the conditions required for the reaction to proceed efficiently. researchgate.net

Electrophilic Substitution and Functionalization at Reactive Positions

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The electron-donating nature of the alkyl portion of the molecule activates the aromatic ring, directing incoming electrophiles to the ortho and para positions relative to the fused saturated ring. However, steric hindrance from the alicyclic ring can influence the regioselectivity of the substitution.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The precise location of functionalization can be influenced by the specific reagents and reaction conditions used. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted tetrahydrofluorenes can then serve as precursors for further synthetic modifications, such as reduction to the corresponding amino derivatives.

It's important to note that the reactivity of the benzylic positions can sometimes compete with electrophilic aromatic substitution, especially under conditions that favor radical or carbocation formation.

Reactivity of Bridgehead Hydrogen Atoms

The bridgehead position (C9a) in the this compound framework possesses a hydrogen atom whose reactivity is of significant structural interest. In general, bridgehead protons in fused ring systems are considered relatively unreactive towards deprotonation or radical abstraction due to the high strain associated with forming a planar radical or anionic center at a bridgehead position (Bredt's rule).

Direct experimental studies focusing specifically on the deprotonation or abstraction of the C9a hydrogen in the parent this compound are not extensively documented in the reviewed literature. However, the synthesis of derivatives with substitution at this position, such as R-(+)-[(5,6-dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl)oxy]acetic acid, demonstrates that the C9a position can be functionalized. This substitution is typically incorporated during the construction of the ring system rather than by direct displacement of the bridgehead hydrogen on a pre-formed tetrahydrofluorene core. The reactivity of this proton is generally low unless the structure is modified to stabilize a potential intermediate, a scenario not common for the parent compound under typical reaction conditions.

Halogenation and Nitration under Mild Conditions

The this compound molecule offers two primary sites for halogenation and nitration: the aromatic ring and the benzylic C9 position. The reaction conditions largely determine the site of functionalization.

Benzylic Halogenation

The C9 methylene (B1212753) group is benzylic, and its C-H bonds are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org Consequently, this position is susceptible to radical halogenation under mild conditions. The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides) is a standard method for the selective bromination of benzylic positions. libretexts.orgchadsprep.comyoutube.comyoutube.com

The reaction proceeds via a radical chain mechanism:

Initiation: A small amount of bromine radical (Br•) is generated from the reaction of NBS with trace HBr, or by light-induced homolysis of Br2 slowly formed in the reaction. youtube.com

Propagation: The bromine radical abstracts a hydrogen atom from the C9 position of this compound to form a resonance-stabilized benzylic radical and HBr. This radical then reacts with Br2 (or NBS itself) to yield 9-bromo-2,3,4,9-tetrahydro-1H-fluorene and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

This method provides a reliable route to 9-halo-tetrahydrofluorenes, which are versatile intermediates for further nucleophilic substitution or elimination reactions. youtube.com

Nitration

Nitration of this compound is expected to occur on the aromatic ring via electrophilic aromatic substitution (SEAr). The saturated portion of the molecule deactivates the aromatic ring slightly compared to benzene (B151609), but nitration can be achieved under mild conditions. A mixture of nitric acid and a stronger acid catalyst like sulfuric acid is typically used to generate the nitronium ion (NO₂⁺) as the active electrophile. The directing effects of the alkyl framework would favor nitration at positions C7 and, to a lesser extent, C5.

Direct nitration of the benzylic C9 position is not a typical reaction pathway. While methods exist for the nitration of activated C-H bonds (e.g., alpha to a carbonyl group), the unactivated benzylic C-H bonds in this scaffold are not sufficiently acidic to be nitrated under standard mild conditions. thieme-connect.de Therefore, electrophilic attack on the electron-rich aromatic ring is the more favorable transformation.

Radical Coupling Reactions via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds by activating inert C-H bonds under exceptionally mild conditions. kyoto-u.ac.jpnih.gov The benzylic C-H bonds at the C9 position of this compound are prime targets for this type of transformation due to their relatively low bond dissociation energy (BDE) and the stability of the resulting radical intermediate.

The general mechanism for a photoredox-mediated coupling reaction involves several key steps:

A photocatalyst (PC), such as an iridium or ruthenium complex or an organic dye, absorbs visible light and is promoted to an excited state (PC*). sigmaaldrich.comuni-bayreuth.de

The excited photocatalyst can initiate a single-electron transfer (SET) process. In the context of C-H functionalization, this often occurs via a hydrogen atom transfer (HAT) pathway, where the excited photocatalyst or a relay catalyst abstracts a hydrogen atom from the substrate. acs.org For this compound, this would generate the C9-centered benzylic radical.

This newly formed radical can then engage in a coupling reaction with a suitable partner, which could be an electron-deficient alkene (in a Giese-type addition) or another radical species. nih.govunica.it

The catalytic cycle is closed by a final electron transfer step, regenerating the ground-state photocatalyst.

This strategy allows for the catalytic generation of the key tetrahydrofluorenyl radical intermediate, avoiding the need for stoichiometric and often harsh radical initiators. nih.gov Such methods enable the coupling of the tetrahydrofluorene scaffold with a variety of functional groups, including alkyl, aryl, and acyl moieties, expanding its utility in the synthesis of complex molecules.

Reactivity in Cascade Cyclizations

Cascade reactions, or domino reactions, provide an efficient means to construct complex molecular architectures like the this compound skeleton in a single synthetic operation. Several palladium-catalyzed cascade processes have been developed that demonstrate the reactivity of acyclic or simpler cyclic precursors in forming this tricyclic system.

One notable example is a palladium-catalyzed domino Heck/intramolecular C-H arylation process. researchgate.netresearchgate.net This reaction utilizes (Z)-1-iodo-1,6-dienes as substrates to build the 2,3,9,9a-tetrahydro-1H-fluorene core. The proposed mechanism involves:

Oxidative addition of the alkenyl iodide to a Pd(0) catalyst to form an alkenyl-Pd(II) intermediate.

An intramolecular Heck reaction (5-exo-trig cyclization) to form a five-membered ring and a σ-alkylpalladium(II) complex.

This key intermediate then mediates an intramolecular C(sp²)-H bond activation on the appended aryl ring.

Reductive elimination from the resulting palladacycle affords the final 2,3,9,9a-tetrahydro-1H-fluorene derivative and regenerates the Pd(0) catalyst.

This strategy exhibits high chemoselectivity and good functional group tolerance, providing access to a range of substituted tetrahydrofluorenes. researchgate.net

Table 1: Palladium-Catalyzed Cascade Cyclization to Synthesize Tetrahydrofluorene Derivatives

| Substrate (1-iodo-1-aryl-1,6-diene) | Catalyst System | Solvent / Temp. | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Phenyl-substituted diene | Pd(OAc)₂, PPh₃, CsF | Toluene/MeCN, 60°C | 2,3,9,9a-Tetrahydro-1H-fluorene | 81 | researchgate.net |

| 4-Methylphenyl-substituted diene | Pd(OAc)₂, PPh₃, CsF | Toluene/MeCN, 60°C | 6-Methyl-2,3,9,9a-tetrahydro-1H-fluorene | 85 | researchgate.net |

| 4-Methoxyphenyl-substituted diene | Pd(OAc)₂, PPh₃, CsF | Toluene/MeCN, 60°C | 6-Methoxy-2,3,9,9a-tetrahydro-1H-fluorene | 72 | researchgate.net |

| 4-Chlorophenyl-substituted diene | Pd(OAc)₂, PPh₃, CsF | Toluene/MeCN, 60°C | 6-Chloro-2,3,9,9a-tetrahydro-1H-fluorene | 75 | researchgate.net |

Data sourced from a study on palladium-catalyzed domino processes. researchgate.net

Palladium-Catalyzed C(sp³)-H Functionalization and Chemo-selectivity

Direct functionalization of C(sp³)-H bonds is a formidable challenge in organic synthesis due to their high bond strength and ubiquity. Palladium catalysis has provided powerful solutions to this problem. For this compound, the benzylic C-H bonds at the C9 position are susceptible to Pd-catalyzed functionalization.

Research on the closely related tetrahydro-2H-fluorene isomer has shown that Pd(0)-catalyzed benzylic C(sp³)–H activation can be used to construct the fluorene ring system. kyoto-u.ac.jpscispace.com A key finding was that controlling the chemo-selectivity between C(sp³)–H and C(sp²)–H activation was critical. The presence of substituents at the positions ortho to the benzylic group was necessary to prevent an undesired C(sp²)-H functionalization, thereby directing the catalyst to activate the intended C(sp³)-H bond. scispace.com This reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. scispace.com

When applying these principles to a pre-formed this compound, the challenge of chemo-selectivity remains. The molecule contains benzylic C(sp³)-H bonds at C9, aromatic C(sp²)-H bonds, and aliphatic C(sp³)-H bonds in the saturated ring. Achieving selective functionalization at the C9 position often requires the use of directing groups or carefully tuned ligand and reaction conditions to favor activation of one C-H bond type over others. The inherent reactivity of the benzylic C9-H bonds makes them the most likely site for functionalization in the absence of strong electronic bias or directing groups that favor other positions.

Table 2: Conditions for Pd-Catalyzed C(sp³)-H Activation in Tetrahydrofluorene Synthesis

| Pd Source | Ligand | Base | Additive | Solvent | Temp. (°C) | Yield (%) of Tetrahydro-2H-fluorene | Ref. |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Pivalic acid | DMF | 140 | 65 | kyoto-u.ac.jp |

| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Pivalic acid | DMF | 140 | 79 | kyoto-u.ac.jp |

| Pd(OCOCF₃)₂ | PPh₃ | Cs₂CO₃ | Pivalic acid | DMF | 100 | 84 | scispace.com |

| Pd(OCOCF₃)₂ | PPh₃ | Cs₂CO₃ | 1-AdCOOH | DMF | 80 | 91 | scispace.com |

Data from optimization studies for the synthesis of a tetrahydrofluorene isomer via Pd-catalyzed C(sp³)-H activation. kyoto-u.ac.jpscispace.com

These studies highlight that a combination of the palladium source, ligand, base, and a carboxylic acid additive is crucial for achieving high efficiency in the C(sp³)-H activation step.

Derivatization Strategies and Functionalization of 2,3,4,9 Tetrahydro 1h Fluorene

Direct Functionalization of the Tetrahydrofluorene Scaffold

Direct functionalization of the 2,3,4,9-tetrahydro-1H-fluorene scaffold primarily targets the aromatic portion of the molecule and the active methylene (B1212753) bridge at the 9-position. The aromatic rings are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups that can significantly alter the electronic properties of the molecule.

The methylene bridge at the 9-position is particularly reactive due to the acidity of its protons, making it a prime site for alkylation and other carbon-carbon bond-forming reactions. researchgate.net This reactivity is a cornerstone for introducing substituents that can enhance solubility, influence molecular packing, and introduce new functionalities. researchgate.net For instance, deprotonation of the 9-position with a strong base generates a nucleophilic carbanion that can readily react with a variety of electrophiles. This approach is commonly used to introduce alkyl or other organic moieties at this position, thereby modifying the steric and electronic environment of the fluorene (B118485) core. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often involves a multi-step approach, starting with the appropriate fluorene precursors. A common strategy is the dialkylation at the 9-position of a fluorene core, which not only enhances the solubility and processability of the resulting materials but also prevents oxidation to the corresponding fluorenone. nih.gov

For example, 2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes can be prepared from starting materials like 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde or 2,4,7-tris(bromomethyl)-9,9-diethyl-9H-fluorene. nih.gov These precursors allow for the introduction of a wide array of functional groups at the 2, 4, and 7-positions of the fluorene ring system. The synthesis of 9,9-dihexyl and 9,9-didodecyl fluorene derivatives has also been successfully achieved, demonstrating the versatility of this approach for creating a family of related compounds with varying alkyl chain lengths. nih.gov

Cross-Coupling Reactions Utilizing this compound

Cross-coupling reactions are powerful tools for the construction of complex organic molecules, and they have been effectively employed to functionalize the this compound scaffold. These reactions, typically catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a particularly valuable method for the synthesis of biaryl compounds. mdpi.com This reaction has been utilized in the synthesis of liquid crystals incorporating the this compound moiety. tandfonline.com In a typical procedure, a bromo-substituted this compound derivative is reacted with a substituted phenylboronic acid in the presence of a palladium catalyst. tandfonline.com This reaction facilitates the formation of a new carbon-carbon bond between the tetrahydrofluorene core and the phenyl ring, leading to the construction of a biphenyl (B1667301) system. tandfonline.com This strategy is instrumental in creating the rigid, elongated molecular structures that are characteristic of liquid crystalline materials. tandfonline.com

Integration of this compound into Complex Molecular Architectures

The unique structural and electronic properties of this compound make it an attractive building block for the construction of complex molecular architectures with tailored functionalities. Its incorporation into larger systems has led to the development of novel liquid crystals and has been explored in the synthesis of biologically relevant heterocyclic compounds.

The introduction of the this compound unit into liquid crystal structures has been shown to significantly influence their mesomorphic properties. tandfonline.com Unlike the planar fluorene molecule, the partially saturated ring in this compound imparts a non-planar, rigid-flexible configuration. tandfonline.com This structural feature leads to a decrease in both the melting and clearing points of the resulting liquid crystals compared to their fluorene and trans-cyclohexane analogues. tandfonline.com

A series of liquid crystals based on 2,7-disubstituted this compound have been synthesized and their thermal properties investigated. tandfonline.com The synthesis of these compounds was achieved through a Suzuki-Miyaura cross-coupling reaction between a bromo-substituted tetrahydrofluorene intermediate and various 4-substituted phenylboronic acids. tandfonline.com The resulting compounds were found to exhibit nematic and smectic liquid crystalline phases over a broad temperature range. tandfonline.com

| Compound | R Group | Phase Transitions (°C) |

|---|---|---|

| 9 | C4H9 | Cr 101 N 188 I |

| 10 | C5H11 | Cr 88 N 186 I |

| 11 | OC5H11 | Cr 92 S 111 N 212 I |

| 12 | OC8H17 | Cr 81 S 134 N 196 I |

Cr = Crystalline, S = Smectic, N = Nematic, I = Isotropic

The tetrahydro-β-carboline framework is a key structural motif found in numerous biologically active natural products and synthetic compounds. mdpi.com The synthesis of these important heterocycles can be achieved through various methods, with the Pictet-Spengler reaction being a classic and widely used approach. rsc.org This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. rsc.org

Recent advancements have explored more efficient and environmentally friendly methods for the synthesis of tetrahydro-β-carboline derivatives. nih.gov For instance, electrochemical methods in deep eutectic solvents have been developed for the one-pot synthesis of these compounds. nih.gov Additionally, ultrasound-assisted one-pot Ugi-azide/Pictet-Spengler processes have been employed to synthesize 2-tetrazolylmethyl-2,3,4,9-tetrahydro-1H-β-carbolines under mild conditions. mdpi.com These innovative synthetic strategies highlight the ongoing efforts to develop versatile and sustainable methods for accessing this important class of heterocyclic compounds. A facile and efficient route to tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols via acid-catalyzed dehydrative annulation reactions has also been described. rsc.org

Construction of Tetrahydrocarbazole and Related Derivatives

Tetrahydrocarbazoles are a significant class of heterocyclic compounds that are structurally analogous to this compound, featuring a nitrogen atom within the five-membered ring in place of a carbon. The construction of the tetrahydrocarbazole scaffold is most prominently achieved through the Fischer indole (B1671886) synthesis, a method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a cyclic ketone, typically cyclohexanone. wjarr.comwjarr.comyoutube.com This synthetic strategy does not start from tetrahydrofluorene but builds the related heterocyclic core.

The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement to form the carbazole (B46965) ring system. wjarr.comcdnsciencepub.com Various research groups have optimized this method using different catalysts and conditions to improve reaction efficiency and yield. wjarr.comwjarr.com

Key synthetic approaches for tetrahydrocarbazole derivatives include:

Conventional Acid Catalysis: Glacial acetic acid or sulfuric acid are traditionally used to promote the cyclization. wjarr.comyoutube.com

Lewis Acid Catalysis: Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been employed as an effective catalyst for the one-pot synthesis of tetrahydrocarbazoles from phenylhydrazine hydrochlorides and cyclohexanone. tandfonline.com

Ionic Liquids: 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim(BF4)]) has been utilized as a reusable and efficient catalyst, sometimes acting as both the catalyst and solvent. wjarr.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of substituted tetrahydrocarbazoles. wjarr.com

These methods allow for the synthesis of a wide array of substituted tetrahydrocarbazoles, which are valuable intermediates in medicinal chemistry for developing agents with antimicrobial, hypoglycemic, and anticancer properties. wjarr.comwjarr.comnih.gov

| Reactants | Catalyst / Conditions | Key Findings | Reference |

|---|---|---|---|

| Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Classic Fischer indole synthesis method. | wjarr.comyoutube.com |

| Substituted Phenylhydrazine Hydrochlorides, Cyclohexanone | Ceric Ammonium Nitrate (CAN) in Methanol | Efficient one-pot synthesis catalyzed by a Lewis acid. | tandfonline.com |

| Substituted Phenylhydrazine, Substituted Cyclohexanone | [bmim(BF4)] Ionic Liquid | Demonstrates high yields and operational simplicity; the catalyst can be reused. | wjarr.com |

| 2-Bromocyclohexanones, Substituted Anilines | Microwave Irradiation (325 W) | Provides high yields (up to 84%) in significantly shorter reaction times (e.g., 10 minutes). | wjarr.com |

Formation of Polyfluoro-2,3,4,9-tetrahydro-1H-fluorene and Perfluorinated Derivatives

Work in the field of fluorinated compounds has more commonly focused on perfluorinated derivatives, where all hydrogen atoms are substituted with fluorine. A relevant, albeit structurally distinct, example is Perfluoroperhydrofluorene. This compound is derived from the fully saturated dodecahydrofluorene (perhydrofluorene) skeleton rather than the tetrahydrofluorene core. The properties of this perfluorinated compound illustrate the profound effects of exhaustive fluorination.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃F₂₂ |

| IUPAC Name | 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,9a-docosafluorofluorene |

| CAS Number | 307-08-4 |

The synthesis of such perfluorinated molecules typically involves harsh fluorination methods or building the molecule from smaller, pre-fluorinated synthons, rather than direct fluorination of the hydrocarbon parent. The resulting perfluorinated compounds are characterized by their extremely low surface energies and high stability. core.ac.uk

Derivatization for Biochemical Probe Applications

The aromatic fluorene scaffold is a prominent fluorophore used in the development of biochemical probes due to its high fluorescence quantum yield and photostability. nih.gov Functionalization of the fluorene core allows for the creation of probes that can target and visualize specific cellular components and processes. While derivatization of the fully aromatic fluorene is common for these applications, the use of the this compound scaffold is less documented, as the saturated ring portion disrupts the extensive π-conjugation that is critical for strong fluorescence.

Nevertheless, the strategies used to functionalize the aromatic fluorene core serve as a blueprint for potential derivatization of the tetrahydrofluorene skeleton for other non-fluorescence-based applications or for creating probes where the fluorescence is modulated by other means. A key strategy involves introducing specific functional groups to direct the molecule to a particular subcellular location. For instance, novel two-photon fluorescent probes derived from fluorene have been synthesized for specific and simultaneous imaging of the endoplasmic reticulum and lysosomes. rsc.org This was achieved by introducing a chlorine group to target the endoplasmic reticulum and a morpholine (B109124) group to target lysosomes. rsc.org Such probes have demonstrated high sensitivity and low phototoxicity, making them suitable for live-cell imaging. rsc.org

These fluorene-based probes are particularly valuable for advanced techniques like two-photon fluorescence microscopy, which enables imaging deeper within biological tissues. nih.gov

| Probe Derivative Scaffold | Targeting Group | Biochemical Application | Key Features | Reference |

|---|---|---|---|---|

| Two-Photon Fluorene (TPFL) | Chlorine | Imaging of the Endoplasmic Reticulum (ER) | High specificity and sensitivity for ER, suitable for simultaneous imaging. | rsc.org |

| Two-Photon Fluorene (TPFL) | Morpholine | Imaging of Lysosomes | Specifically localizes in lysosomes, excellent photostability. | rsc.org |

Spectroscopic and Structural Characterization Studies of 2,3,4,9 Tetrahydro 1h Fluorene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. bhu.ac.inlibretexts.org

Proton (¹H) NMR spectroscopy provides detailed information about the number and electronic environment of hydrogen atoms in a molecule. In 2,3,4,9-tetrahydro-1H-fluorene, the protons are located in two distinct regions: the aromatic portion and the saturated aliphatic ring.

The aromatic protons typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. libretexts.org The exact chemical shifts and splitting patterns depend on the substitution on the aromatic ring. The protons on the saturated cyclohexene (B86901) ring appear in the upfield region. The benzylic protons at C1 and the protons at C9 are deshielded relative to other aliphatic protons due to their proximity to the aromatic ring. libretexts.org The integration of the signal areas is proportional to the number of protons giving rise to the signal, confirming the proton count in each environment. pressbooks.pub

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Position | Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (H5, H6, H7, H8) | ~ 7.0 - 7.5 | Multiplet |

| Aliphatic (H1, H2, H3, H4) | ~ 1.5 - 3.0 | Multiplets |

| Aliphatic (H9) | ~ 3.0 - 3.8 | Singlet or Triplet |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons. libretexts.org

For this compound, the spectrum is characterized by signals for both sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons. The aromatic carbons resonate at lower field (δ 110-150 ppm), while the aliphatic carbons appear at higher field (δ 20-40 ppm). libretexts.org The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Hybridization | Chemical Shift (δ, ppm) |

| Aromatic (CH) | sp² | ~ 110 - 130 |

| Aromatic (Quaternary) | sp² | ~ 135 - 150 |

| Aliphatic (CH₂) | sp³ | ~ 20 - 40 |

| Aliphatic (CH₂) - C9 | sp³ | ~ 35 - 45 |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for structural analysis. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. wikipedia.orgaiinmr.com

A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm, significantly reducing the likelihood of signal overlap that can occur in ¹H NMR. wikipedia.orgaiinmr.com This wide dispersion means that the chemical shift of a fluorine atom is highly sensitive to its local electronic environment, allowing for the clear differentiation of fluorine atoms in slightly different positions. biophysics.org Furthermore, spin-spin coupling between fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and proton nuclei (¹⁹F-¹H) provides valuable information about the connectivity and spatial arrangement of atoms. huji.ac.il These coupling constants are often larger than proton-proton couplings and can be observed over several bonds. wikipedia.org

To gain deeper insights into the three-dimensional structure, advanced NMR experiments are employed. The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is particularly useful for identifying protons that are close to each other in space (< 5 Å), even if they are not directly connected through chemical bonds. nanalysis.com This is achieved by detecting through-space dipole-dipole interactions. nanalysis.com For this compound, a NOESY spectrum could confirm the spatial proximity between the protons on the C9 methylene (B1212753) bridge and adjacent protons on the aromatic ring, helping to solidify structural assignments.

The choice of deuterated solvent can also have a noticeable impact on NMR spectra. Solvents can influence the chemical shifts of solute protons through various intermolecular interactions. quora.comnih.gov Comparing spectra recorded in different solvents, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), can sometimes help to resolve overlapping signals or provide clues about the solute's interaction with its environment. pitt.eduliverpool.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. purdue.edu For this compound (C₁₃H₁₄), the molecular ion peak (M⁺·) would be observed at an m/z value corresponding to its molecular weight of approximately 170.11.

When subjected to electron impact (EI) ionization, a hard ionization technique, the molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragments. acdlabs.comlibretexts.org The fragmentation pattern is reproducible and serves as a molecular fingerprint. For the this compound structure, fragmentation is expected to occur primarily in the saturated ring. Common fragmentation pathways for alkanes and substituted aromatic systems include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the aromatic ring.

Loss of alkyl fragments: The saturated ring can lose small neutral molecules like ethylene (B1197577) (C₂H₄), leading to significant peaks in the spectrum. libretexts.org

Rearrangements: Complex rearrangements can occur prior to fragmentation.

The resulting mass spectrum displays the relative abundance of these fragment ions, allowing for the piecing together of the original molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info Different bonds vibrate at specific, characteristic frequencies. The FT-IR spectrum of this compound is dominated by absorptions corresponding to its hydrocarbon framework. libretexts.org

Key diagnostic peaks include:

Aromatic C-H Stretch: A sharp absorption band is typically observed just above 3000 cm⁻¹, characteristic of C-H bonds where the carbon is sp²-hybridized. libretexts.orgmsu.edu

Aliphatic C-H Stretch: Strong, sharp absorption bands appear just below 3000 cm⁻¹, corresponding to the C-H bonds of the sp³-hybridized carbons in the saturated ring. libretexts.orgmsu.edu

Aromatic C=C Stretch: One or more medium-intensity bands are present in the 1600-1450 cm⁻¹ region, arising from the carbon-carbon double bond vibrations within the aromatic ring. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| Aliphatic C-H | Bend | 1470 - 1350 | Medium |

UV-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy is a powerful technique for characterizing the electronic properties of conjugated systems like those found in derivatives of this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) provide insights into the extent of π-conjugation and the electronic nature of the chromophore.

The electronic spectra of fluorene-based compounds are influenced by the substituents on the fluorene (B118485) core. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, respectively.

In a study of fluorene-based polymers, the UV-Vis absorption spectra were measured in solution to characterize their electronic properties. researchgate.net For example, fluorene itself shows a characteristic absorption at approximately 261 nm in cyclohexane. nih.govacs.org Derivatives can exhibit significantly different absorption profiles. For instance, 2,3-dicyano-1,4,4a,9a-tetrahydrofluorene displays absorption maxima at 235 nm and a shoulder at 247 nm in methanol. orgsyn.org

The electronic properties of diazafluorene derivatives, which are structurally related to tetrahydrofluorenes, have been investigated using UV-Vis spectroscopy in conjunction with theoretical calculations. These studies revealed intramolecular charge-transfer (ICT) bands, and the positions of these bands were sensitive to protonation. acs.org

The following table summarizes the UV-Vis absorption data for selected fluorene derivatives, illustrating the impact of structural modifications on their electronic properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships in this compound derivatives.

The crystal structures of numerous fluorene derivatives have been determined, revealing a wide range of molecular conformations and packing arrangements. iaea.orgmdpi.comresearchgate.net For example, the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene shows a slight twist in the fluorene unit, with an angle of inclination of 5.1(1)° between the two benzene rings. mdpi.com In contrast, the fluorene unit in 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene deviates only slightly from planarity. mdpi.com

The following table presents crystallographic data for selected fluorene derivatives, highlighting the diversity in their solid-state structures.

Methodologies for Cross-Validation and Resolution of Spectroscopic/Crystallographic Discrepancies

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy offer insights into the electronic and local chemical environments, respectively, often in the solution phase. Discrepancies can arise between the structures determined by these different methods due to factors such as polymorphism, the presence of different conformers in solution versus the solid state, and the influence of intermolecular interactions in the crystal lattice.

Several methodologies can be employed to cross-validate and resolve these discrepancies:

Combined Spectroscopic and Crystallographic Analysis: A powerful approach is to use multiple techniques in a complementary fashion. For example, single-crystal UV-Vis spectroscopy can be used to monitor the redox state of a sample during X-ray data collection, ensuring that the determined structure corresponds to the intended species. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be used to optimize molecular geometries and predict spectroscopic properties. acs.orgrsc.orgresearchgate.net Comparing the calculated spectra with experimental data can help to validate the proposed structure and resolve ambiguities. In cases where X-ray diffraction yields multiple possible structures, DFT-based geometry optimization can often identify the most energetically favorable one. rsc.orgresearchgate.net

Solid-State NMR Spectroscopy: Solid-state NMR is particularly useful for characterizing the local environment of atoms in a crystalline solid. rsc.orgresearchgate.netcardiff.ac.uk It can provide information about the number of crystallographically distinct molecules in the unit cell (Z') and can be used to distinguish between different polymorphs. cardiff.ac.uk When discrepancies remain after DFT optimization, solid-state NMR chemical shifts can serve as an independent means of validation. rsc.orgresearchgate.net

Raman Spectroscopy: Similar to NMR, Raman spectroscopy is sensitive to the local molecular structure and crystal packing. nih.gov It can be used to discriminate between different polymorphic forms of organic compounds. nih.gov

By integrating data from these various experimental and computational techniques, a more complete and accurate understanding of the structure and properties of this compound and its derivatives can be achieved.

Table of Compounds

Computational and Theoretical Studies of 2,3,4,9 Tetrahydro 1h Fluorene

Density Functional Theory (DFT) Calculations and Mechanistic Insights

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of 2,3,4,9-Tetrahydro-1H-fluorene and related molecules. These calculations offer a balance between accuracy and computational cost, making them ideal for studying reaction mechanisms and predicting molecular properties.

DFT calculations have been instrumental in determining the relative stabilities of isomers of the tetrahydro-1H-fluorene system. Computational studies have shown that this compound is the more stable isomer when compared to 2,3,4,4a-tetrahydro-1H-fluorene. researchgate.netacs.org This stability is a key factor in understanding the outcomes of synthetic reactions designed to produce these fluorene (B118485) derivatives. The preference for one conformer over another is often dictated by a complex interplay of steric and electronic effects within the molecule, which can be effectively modeled using DFT. sid.ir

One of the key applications of DFT is the calculation of energy barriers for various reaction pathways, which provides a quantitative understanding of reaction kinetics and selectivity. For instance, in the gold(I)-catalyzed synthesis of tetrahydro-1H-fluorene derivatives, DFT calculations have elucidated why the less stable 2,3,4,4a-tetrahydro-1H-fluorene can be formed selectively over the more stable this compound. The calculations revealed that the transition state for the suprafacial 1,4-metallotropic migration required to form the more stable isomer has a higher energy barrier than the competing 1,2-hydride shift pathway. acs.org

Experimental and computational data on the energy barriers for reactions involving tetrahydrofluorene and related structures are crucial for optimizing synthetic protocols.

| Reaction Pathway | System | Catalyst | Calculated Energy Barrier (kcal/mol) | Reference |

| Suprafacial 1,4-metallotropic migration vs. 1,2-H shift | Formation of Tetrahydro-1H-fluorene isomers | Gold(I) | 3.9 (higher for migration) | acs.org |

| Conrotatory Electrocyclization | Polyfluorinated 1,1-diphenyl-1-ethyl cations | SbF5 | Data consistent with experimental results | researchgate.net |

| Cationic Povarov Reaction | Synthesis of Tetrahydroquinolines | InCl₃ | 23.2 | rsc.org |

| Cationic Povarov Reaction | Synthesis of Tetrahydroquinolines | BiCl₃ | 24.1 | rsc.org |

| Cationic Povarov Reaction | Synthesis of Tetrahydroquinolines | BF₃ | 26.9 | rsc.org |

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry and material science for designing molecules with desired properties. For scaffolds related to this compound, computational SAR analyses have been performed. Although direct SAR studies on the unsubstituted this compound are limited, research on derivatives provides valuable insights. For example, studies on aza-cyclopenta[b]fluorene-1,9-dione derivatives have utilized quantitative structure-activity relationship (QSAR) analysis to show that properties like molecular dipole moment and molar refractivity significantly influence their cytotoxic effects. researchgate.net Similarly, SAR studies on novel 2-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives, which share a similar tetracyclic core, have been used to develop potent anti-tubercular agents. whiterose.ac.uk These examples highlight the power of computational SAR in guiding the synthesis of functionally optimized molecules based on the tetrahydrofluorene framework.

Advanced Applications and Research Frontiers of 2,3,4,9 Tetrahydro 1h Fluorene in Chemical Science

Precursor Role in the Synthesis of Diverse Organic Compounds and Materials

The chemical reactivity of 2,3,4,9-Tetrahydro-1H-fluorene makes it a valuable intermediate in the synthesis of a wide array of more complex organic structures. Its structural features allow for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. The ketone group in derivatives like 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one can be reduced to alcohols or hydrocarbons, while the aromatic portion is amenable to electrophilic or nucleophilic substitutions.

A notable application of this tetrahydrofluorene is in the synthesis of polycyclic compounds. Researchers have utilized it as an intermediate to construct intricate molecular architectures through innovative reaction pathways, underscoring its versatility in advancing synthetic methodologies. For instance, a palladium-catalyzed cascade reaction has been developed to construct 2,3,9,9a-tetrahydro-1H-fluorene derivatives, which proceeds through a domino Heck/intramolecular C-H arylation. researchgate.net This method demonstrates high chemoselectivity and tolerance for various functional groups. researchgate.net Furthermore, new synthetic routes to tetrahydro-2H-fluorenes have been established via Pd(0)-catalyzed benzylic C(sp³)–H functionalization, a method that has proven useful in synthesizing fragments of complex natural products like benzohopane. kyoto-u.ac.jp

The synthesis of various substituted fluorene (B118485) derivatives often begins with the this compound core. For example, 3-hydroxy-fluorene-2-carboxylate compounds have been prepared through a sequence of Michael addition, Robinson annulation, and aromatization, starting from precursors that build upon the fluorene framework. mdpi.com

Material Science Applications of this compound Derivatives

The derivatives of this compound have found significant applications in the field of materials science, contributing to the development of new polymers, sensors, and electronic materials.

Polymers and Resins Production

In industrial settings, derivatives of fluorene are utilized in the production of various organic chemicals, including dyes, pigments, and resins. atamanchemicals.com The rigid, yet adaptable, structure of the tetrahydrofluorene unit can be incorporated into polymer backbones to enhance their thermal and mechanical properties. A specific example includes the use of a hydrogenated polymer of 4,4a,9,9a-tetrahydro-1,4-methano-1H-fluorene in the formation of petroleum and coumarone-indene resins. taricsupport.com Additionally, polyarylate resins derived from bisphenols with a fluorene skeleton are known, though some exhibit very high glass transition temperatures, making them challenging for use as hot melt molding materials. google.com

Development of Chemical Sensors

The fluorene scaffold is a key component in the design of fluorescent and colorimetric sensors. researchgate.net These sensors are crucial for the sensitive and selective detection of various analytes. researchgate.net For instance, fluorene-based sensors have been developed for the ultrasensitive detection of nitroaromatic compounds, which are significant environmental pollutants. researchgate.net The principle behind these sensors often involves fluorescence quenching upon interaction with the target analyte. mdpi.com

Molecularly imprinted sol-gel materials incorporating fluorene derivatives have been used to create highly sensitive platforms for detecting polycyclic aromatic hydrocarbons like fluorene itself. mdpi.com These sensors can detect substances at very low concentrations, demonstrating high selectivity over analogous compounds. mdpi.com The development of such sensors is an active area of research, with potential applications in environmental monitoring and security. researchgate.netsci-hub.se

Potential in Organic Electronics (e.g., Indenofluorenes)

Derivatives of this compound are precursors to a class of highly conjugated hydrocarbons known as indenofluorenes, which have attracted significant interest for their use as active materials in organic electronic devices. researchgate.net The synthesis of indenofluorene skeletons can be achieved through the dehydrogenation of tetrahydro precursors. researchgate.net

Indenofluorenes possess a unique π-fused-ring system that can be modified to tune their electronic properties, such as their diradical character and aromaticity. researchgate.netresearchgate.net These modifications are crucial for developing functional organic materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netsioc-journal.cn The synthesis of indeno[1,2-b]fluorene derivatives, for example, has been optimized to use inexpensive starting materials and robust, high-yielding transformations. researchgate.net

Furthermore, the introduction of different alkyl substitutions on indenofluorene-6,12-dione derivatives, synthesized through a multi-step process including cyclization, has been shown to improve the solubility and thermal stability of these compounds, making them good candidates for optoelectronic applications. sioc-journal.cn The rigid molecular frameworks of these derivatives facilitate carrier transport due to their packing into slipped face-to-face π-stacks. sioc-journal.cn

Exploration of this compound in Sustainable Chemistry

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules. researchgate.netcarloerbareagents.com The use of this compound and its derivatives is being explored within this framework, focusing on the development of more environmentally friendly synthetic protocols. researchgate.net

Green synthesis approaches often involve the use of natural catalysts, aqueous media, and solvent-free conditions to minimize environmental impact. researchgate.netscirp.org For example, an environmentally benign and practical protocol has been developed for the highly diastereoselective and chemoselective synthesis of novel derivatives incorporating heterocyclic rings fused to a core structure, using acetic acid as a catalyst in an aqueous medium at ambient temperature. researchgate.net Similarly, the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles has been achieved using an ionic liquid as a catalyst in methanol, which is considered a greener solvent. researchgate.net

These methods offer several advantages, including short reaction times, high yields, simple work-up procedures, and the use of reusable catalysts. researchgate.net The development of such green protocols for reactions involving the tetrahydrofluorene scaffold is a significant step towards more sustainable chemical manufacturing. acs.org

Optimization of Catalytic Systems for Asymmetric Transformations involving this compound

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, which are of great importance in pharmaceuticals and materials science. The optimization of catalytic systems for asymmetric transformations involving this compound and its derivatives is an active area of research. nih.gov

Significant efforts have been made to develop catalytic enantioselective reactions, with many utilizing chiral Brønsted acid catalysts. nsf.gov For instance, N-9-fluorenyl tryptamines have been shown to undergo highly enantioselective Pictet-Spengler reactions with a range of aldehydes in the presence of a thiourea-carboxylic acid catalyst. nsf.gov This reaction is particularly effective with aromatic aldehydes and tolerates a variety of electronically diverse substituents. nsf.gov